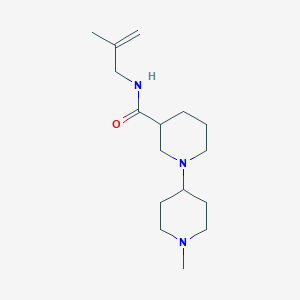![molecular formula C22H29ClN4O3 B6132657 5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6132657.png)
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core with multiple functional groups, including a chloro substituent, a cyclopentylpiperidinyl group, and an oxadiazole moiety. These structural elements contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of 5-chloro-2-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with N-methylamine.
Introduction of the Cyclopentylpiperidinyl Group: The cyclopentylpiperidinyl group is introduced via nucleophilic substitution, where 1-cyclopentylpiperidine reacts with the benzamide intermediate.
Attachment of the Oxadiazole Moiety: The final step involves the formation of the oxadiazole ring through the reaction of the intermediate with 4-methyl-1,2,5-oxadiazole-3-carboxylic acid under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentylpiperidinyl group, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions.
Major Products
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines or reduced oxadiazole derivatives.
Substitution: Introduction of various functional groups replacing the chloro substituent.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s potential interactions with biological targets make it a candidate for studying receptor-ligand interactions, enzyme inhibition, and other biochemical processes.
Medicine
The compound’s structural features suggest potential pharmacological activities, such as anti-inflammatory, analgesic, or antimicrobial effects. It may be investigated for its therapeutic potential in various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methylbenzamide: Lacks the oxadiazole moiety, which may result in different biological activities.
2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide: Lacks the chloro substituent, potentially affecting its reactivity and interactions.
Uniqueness
The presence of the chloro substituent, cyclopentylpiperidinyl group, and oxadiazole moiety in 5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide makes it unique. These structural features contribute to its distinct chemical properties and potential biological activities, setting it apart from similar compounds.
Eigenschaften
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN4O3/c1-15-20(25-30-24-15)14-26(2)22(28)19-13-16(23)7-8-21(19)29-18-9-11-27(12-10-18)17-5-3-4-6-17/h7-8,13,17-18H,3-6,9-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOWSUNCGDVMNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1CN(C)C(=O)C2=C(C=CC(=C2)Cl)OC3CCN(CC3)C4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl N-[(2-cyclohexyl-1,3-benzoxazol-6-yl)carbonyl]methioninate](/img/structure/B6132590.png)
![3-(1-{5-[(methylthio)methyl]-2-furoyl}-4-piperidinyl)-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B6132596.png)
![7-(4-fluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6132597.png)
![1-methyl-3-{[2-(2-methylphenyl)-1-pyrrolidinyl]carbonyl}-5-(trifluoromethyl)-1H-pyrazole](/img/structure/B6132601.png)
![1-biphenyl-4-yl-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B6132608.png)
![N-(2,3-dimethylphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B6132614.png)
![3-[({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]-2,2-dimethyl-1-propanol](/img/structure/B6132624.png)
![5-{5-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B6132633.png)
![N-methyl-2-(tetrahydro-2H-pyran-2-yl)-N-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)ethanamine](/img/structure/B6132638.png)
![N-{2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)amino]ethyl}-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B6132646.png)
![2-methoxy-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B6132647.png)
![7-[4-(benzyloxy)butanoyl]-2-(dimethylamino)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6132653.png)
